4-(2,2,4,4-Tetramethylvaleryl)morpholine
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Overview
Description
4-(2,2,4,4-Tetramethylvaleryl)morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine itself is a heterocyclic amine featuring both amine and ether functional groups. The compound this compound is characterized by the presence of a tetramethylvaleryl group attached to the morpholine ring, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,4,4-Tetramethylvaleryl)morpholine typically involves the reaction of morpholine with 2,2,4,4-tetramethylvaleryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,4,4-Tetramethylvaleryl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives with diverse functional groups.
Scientific Research Applications
4-(2,2,4,4-Tetramethylvaleryl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,2,4,4-Tetramethylvaleryl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the tetramethylvaleryl group.
4-Methylmorpholine: A derivative with a methyl group attached to the morpholine ring.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: A compound with a chloro-thiadiazole group attached to the morpholine ring.
Uniqueness
4-(2,2,4,4-Tetramethylvaleryl)morpholine is unique due to the presence of the tetramethylvaleryl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications in research and industry.
Properties
CAS No. |
32905-66-1 |
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Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)10-13(4,5)11(15)14-6-8-16-9-7-14/h6-10H2,1-5H3 |
InChI Key |
ZBZVJMYFNIEABO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)N1CCOCC1 |
Origin of Product |
United States |
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